4-(Trifluoromethoxy)cyclohexanecarbaldehyde

Übersicht

Beschreibung

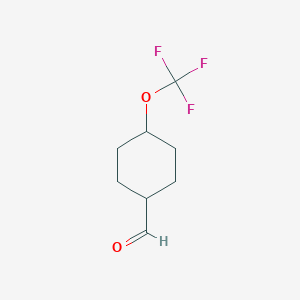

4-(Trifluoromethoxy)cyclohexanecarbaldehyde is a chemical compound with the molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to a carbaldehyde group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

This can be achieved through various trifluoromethoxylation reagents and reaction conditions . One common method involves the use of trifluoromethyl hypofluorite (CF3OF) as a reagent, which reacts with cyclohexane derivatives under controlled conditions to introduce the trifluoromethoxy group. The resulting intermediate is then subjected to oxidation reactions to form the carbaldehyde group .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

4-(Trifluoromethoxy)cyclohexanecarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

4-(Trifluoromethoxy)cyclohexanecarbaldehyde serves as an important intermediate in drug synthesis. Its unique structure allows for modifications that can enhance the pharmacological properties of drugs. For instance:

- Case Study : Research has shown that compounds with trifluoromethyl groups often exhibit increased binding affinities to biological targets due to enhanced lipophilicity. This makes them suitable candidates for developing new therapeutics targeting specific enzymes or receptors .

Agrochemicals

The compound is also explored for use in agrochemicals, where it can act as a precursor for pesticides and herbicides. The trifluoromethoxy group is known to improve the efficacy and stability of these compounds.

- Application Example : Studies indicate that fluorinated compounds can exhibit improved biological activity against pests compared to their non-fluorinated counterparts .

Materials Science

In materials science, this compound is used in the development of specialized coatings and polymers that require specific chemical properties.

- Research Insight : The incorporation of fluorinated groups into polymer matrices can enhance their thermal stability and chemical resistance, making them suitable for demanding applications .

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethoxy)cyclohexanecarbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethoxy)cyclohexanecarbaldehyde can be compared with other similar compounds, such as 4-(Trifluoromethyl)cyclohexanecarbaldehyde and 4-(Methoxy)cyclohexanecarbaldehyde.

4-(Trifluoromethyl)cyclohexanecarbaldehyde: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group. The trifluoromethyl group imparts different chemical properties, such as increased electron-withdrawing effects and different reactivity patterns.

4-(Methoxy)cyclohexanecarbaldehyde: This compound contains a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties that are valuable in various applications .

Biologische Aktivität

4-(Trifluoromethoxy)cyclohexanecarbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by influencing their interaction with biological targets. This article explores the biological activities associated with this compound, including its effects on various enzymes and cellular processes.

The compound features a cyclohexane ring substituted with a trifluoromethoxy group and an aldehyde functional group, which contributes to its reactivity and potential interactions with biological molecules.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its inhibitory effects on key enzymes and its potential therapeutic applications.

Enzyme Inhibition

-

Protein Kinase C Theta (PKCθ) :

- The compound has shown significant inhibitory activity against PKCθ, an enzyme involved in T cell signaling. This inhibition was quantified using fluorescence intensity measurements, revealing an IC50 value of approximately 0.42 nM, indicating potent activity .

- The cellular potency was further assessed through IL-2 production assays, demonstrating that the compound effectively reduces IL-2 levels, which is crucial for T cell activation .

- Cytochrome P450 3A4 (CYP3A4) :

- Cholinesterases :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Electron-Withdrawing Groups : The presence of the trifluoromethoxy group enhances binding affinity to target proteins through pi-stacking interactions and hydrogen bonding .

- Substituent Effects : Variations in substituents on the phenyl ring significantly affect enzyme inhibition profiles, highlighting the importance of precise molecular design in drug development .

Case Studies

- In Vivo Studies :

- Cell Line Studies :

Data Summary

| Compound | Target Enzyme | IC50 (nM) | TDI (%) | Solubility (μM) |

|---|---|---|---|---|

| This compound | PKCθ | 0.42 | 70 | <1 |

| Derivative A | AChE | 10.4 | N/A | N/A |

| Derivative B | BChE | 19.2 | N/A | N/A |

Eigenschaften

IUPAC Name |

4-(trifluoromethoxy)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHCJQJEYRNQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210841 | |

| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231664-55-2 | |

| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.